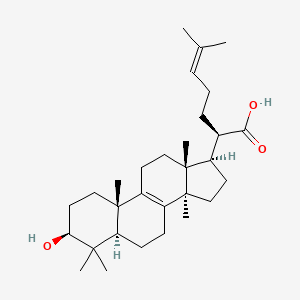

Ácido trametenólico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido trametenólico tiene una amplia gama de aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

Trametenolic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate the ERK1/2 signaling pathway, leading to the upregulation of autophagy-related proteins such as Beclin-1, Atg12, and LC3 in B16-F1 cells . Additionally, trametenolic acid has dual synergic mechanisms to exert an anti-melanogenetic effect by increasing melanin synthesis in cells transfected with siRNAs against mTOR and Atg5 . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

Trametenolic acid influences various cellular processes and functions. In B16-F1 cells, it induces the upregulation of autophagy-related proteins and activates the ERK1/2 signaling pathway . This activation leads to increased expression levels of phospho-p38, phospho-ERK1/2, Beclin-1, Atg12, and LC3, which are crucial for autophagy and cell survival . Furthermore, trametenolic acid has been shown to exert protective effects against sevoflurane-induced cognitive impairments by alleviating neurotoxicity and neuroinflammation through differentially regulating miR-329-3p in neurons and microglia .

Molecular Mechanism

The molecular mechanism of trametenolic acid involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, trametenolic acid B has been found to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism, by forming hydrogen bonds with the enzyme’s active site . Additionally, trametenolic acid activates the PI3K/Akt/mTOR signaling pathway, reducing mitochondrial-mediated apoptosis and providing neuroprotective effects . These molecular interactions underline the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trametenolic acid can change over time. Studies have shown that trametenolic acid B can protect against cerebral ischemia and reperfusion injury by modulating microRNA-10a and the PI3K/Akt/mTOR signaling pathways . The compound’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of trametenolic acid vary with different dosages in animal models. For example, trametenolic acid B has been shown to alleviate sevoflurane-induced cognitive impairments in rats at concentrations of 20, 40, and 80 µg/mL . Higher doses of the compound have been associated with improved cognitive function, reduced neuroinflammation, and enhanced cell viability . It is essential to consider potential toxic or adverse effects at high doses, as these may limit the compound’s therapeutic applications.

Metabolic Pathways

Trametenolic acid is involved in various metabolic pathways, including the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival . By modulating this pathway, trametenolic acid can influence metabolic flux and metabolite levels, leading to potential therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Transport and Distribution

The transport and distribution of trametenolic acid within cells and tissues involve interactions with specific transporters and binding proteins. For instance, the compound’s ability to activate the ERK1/2 signaling pathway suggests its involvement in intracellular transport mechanisms . Additionally, trametenolic acid’s distribution within tissues may be influenced by its interactions with various biomolecules, affecting its localization and accumulation .

Subcellular Localization

Trametenolic acid’s subcellular localization is crucial for its activity and function. The compound has been shown to localize in specific cellular compartments, where it interacts with target proteins and enzymes . For example, trametenolic acid’s activation of the ERK1/2 signaling pathway and upregulation of autophagy-related proteins suggest its localization in autophagosomes and other related organelles . These interactions are essential for the compound’s therapeutic effects and highlight its potential in modulating cellular processes.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido trametenólico se puede aislar del extracto de cloroformo de Inonotus obliquus utilizando cromatografía de contracorriente de alta velocidad acoplada con detección de dispersión de luz evaporativa . El sistema de solventes utilizado para el proceso de separación y purificación incluye hexano, acetato de etilo, metanol y agua en una proporción de 1:0,4:1:0,4 (v/v/v/v) . Todo el proceso tarda menos de 5 horas, y la pureza del ácido trametenólico obtenido es de aproximadamente el 94,04% .

Métodos de Producción Industrial

Actualmente, no existen métodos de producción industrial a gran escala específicamente para el ácido trametenólico. El compuesto se obtiene principalmente mediante extracción y purificación de fuentes naturales como los hongos.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido trametenólico experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes

Oxidación: El ácido trametenólico se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o agentes alquilantes.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del ácido trametenólico puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Mecanismo De Acción

El ácido trametenólico ejerce sus efectos a través de varios objetivos moleculares y vías:

Antiinflamatorio: Inhibe la vía NF-κB, reduciendo la producción de citocinas proinflamatorias.

Antidiabético: El compuesto activa la vía Nrf2/HO-1, lo que ayuda a mitigar el estrés oxidativo y proteger contra la nefropatía diabética.

Anticancerígeno: El ácido trametenólico induce la apoptosis en las células cancerosas mediante la regulación negativa de la señalización de β-catenina.

Comparación Con Compuestos Similares

El ácido trametenólico es similar a otros triterpenoides de tipo lanostano como el inotodiol y el ácido betulínico . Es único en su combinación específica de actividades biológicas y objetivos moleculares .

Compuestos Similares

Inotodiol: Otro triterpenoide de tipo lanostano con propiedades anticancerígenas y antidiabéticas.

Ácido betulínico: Un triterpenoide conocido por sus efectos anticancerígenos y antiinflamatorios.

El ácido trametenólico destaca por su potente actividad antileishmanial y sus efectos protectores contra los déficits cognitivos inducidos por los anestésicos .

Propiedades

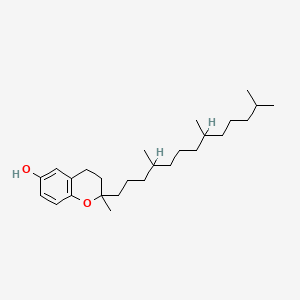

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSBUIQBEPROBM-GIICLEHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946989 | |

| Record name | Trametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trametenolic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24160-36-9 | |

| Record name | Trametenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24160-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAMETENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF73ZP92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trametenolic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

258 - 261 °C | |

| Record name | Trametenolic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

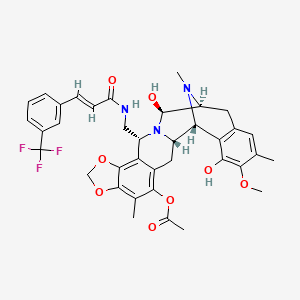

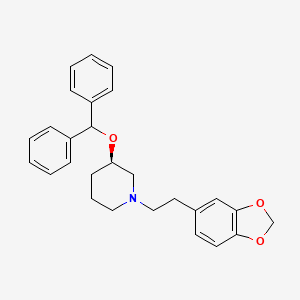

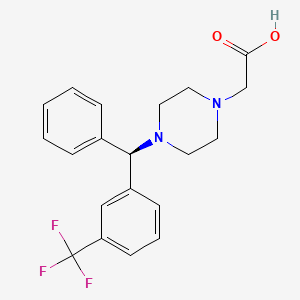

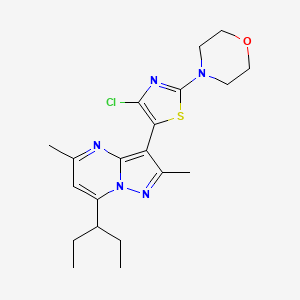

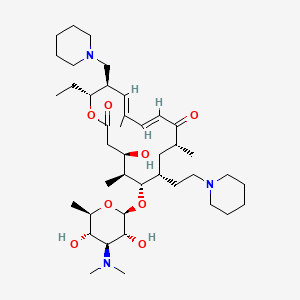

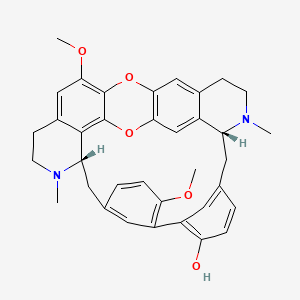

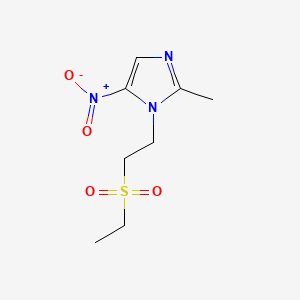

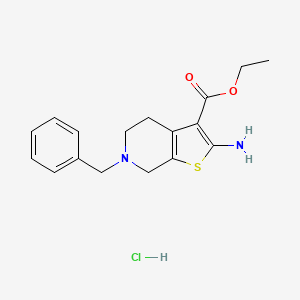

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.